molecular formula C17H14BrN3O2 B12902570 3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-5-cyano-2-phenyl- CAS No. 62513-15-9

3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-5-cyano-2-phenyl-

Cat. No.: B12902570
CAS No.: 62513-15-9
M. Wt: 372.2 g/mol
InChI Key: ZEERSWMRTJWOPG-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an isoxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzylamine with cyanoacetic acid, followed by cyclization to form the isoxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicine, N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Bromophenyl)-2-chloronicotinamide
  • 2-(2-Bromophenyl)ethylamine
  • N-(2-Bromophenyl)-guanidine

Uniqueness: N-(2-Bromophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is unique due to its isoxazolidine ring, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

62513-15-9

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2-bromophenyl)-5-cyano-2-phenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c18-14-8-4-5-9-15(14)20-17(22)16-10-13(11-19)23-21(16)12-6-2-1-3-7-12/h1-9,13,16H,10H2,(H,20,22)

InChI Key

ZEERSWMRTJWOPG-UHFFFAOYSA-N

Canonical SMILES

C1C(ON(C1C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3)C#N

Origin of Product

United States

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